molecular formula C11H12O5 B599342 3,5,7-Trimethoxy-1(3H)-isobenzofuranone CAS No. 10513-51-6

3,5,7-Trimethoxy-1(3H)-isobenzofuranone

Cat. No. B599342
CAS RN: 10513-51-6
M. Wt: 224.212
InChI Key: CZNYBUZEEYZAKA-UHFFFAOYSA-N
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Description

3,5,7-Trimethoxy-1(3H)-isobenzofuranone, commonly known as TMI, is a natural compound found in several plant species. It is a member of the furanocoumarin family of compounds and has been found to possess several biological activities.

Mechanism of Action

The mechanism of action of TMI is not fully understood. However, it is believed to exert its biological effects through the modulation of several cellular signaling pathways. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase, which are involved in the pathogenesis of several diseases.
Biochemical and Physiological Effects:
TMI has been found to possess several biochemical and physiological effects. It has been shown to possess antioxidant activity, which makes it useful in the prevention of oxidative stress-related diseases. It has also been found to possess anti-inflammatory activity, which makes it useful in the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

TMI has several advantages for use in lab experiments. It is a natural compound, which makes it more biologically relevant than synthetic compounds. It is also readily available from natural sources. However, TMI has some limitations for use in lab experiments. It is a relatively complex compound, which makes its synthesis and purification challenging.

Future Directions

There are several future directions for research on TMI. One area of research is the development of TMI-based drugs for the treatment of neurological disorders. Another area of research is the study of TMI's potential as an anti-cancer agent. Additionally, further research is needed to fully understand the mechanism of action of TMI and its potential for use in the prevention and treatment of various diseases.

Synthesis Methods

TMI can be synthesized from several natural sources, including Angelica archangelica, Cnidium monnieri, and Psoralea corylifolia. The most common method of synthesis involves the extraction of the compound from these natural sources followed by purification through various chromatography techniques.

Scientific Research Applications

TMI has been extensively studied for its pharmacological properties. It has been found to possess antimicrobial, anti-inflammatory, and anticancer activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

CAS RN

10513-51-6

Product Name

3,5,7-Trimethoxy-1(3H)-isobenzofuranone

Molecular Formula

C11H12O5

Molecular Weight

224.212

IUPAC Name

3,5,7-trimethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C11H12O5/c1-13-6-4-7-9(8(5-6)14-2)10(12)16-11(7)15-3/h4-5,11H,1-3H3

InChI Key

CZNYBUZEEYZAKA-UHFFFAOYSA-N

SMILES

COC1C2=CC(=CC(=C2C(=O)O1)OC)OC

synonyms

Phthalide, 3,5,7-trimethoxy-

Origin of Product

United States

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